molecular formula C7H10 B6166988 2-ethynyl-1,1-dimethylcyclopropane CAS No. 21777-88-8

2-ethynyl-1,1-dimethylcyclopropane

Cat. No.: B6166988
CAS No.: 21777-88-8
M. Wt: 94.15 g/mol
InChI Key: PTMQBUOJGOAYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,1-dimethylcyclopropane is an organic compound with the molecular formula C7H10 and a molecular weight of 94.15 g/mol . It is characterized by a cyclopropane ring substituted with an ethynyl group and two methyl groups. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-ethynyl-1,1-dimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with an ethynylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with acetylene in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) under anhydrous conditions . The reaction proceeds via deprotonation of the acetylene to form an acetylide anion, which then undergoes nucleophilic substitution with the cyclopropane precursor.

Chemical Reactions Analysis

2-Ethynyl-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Ethynyl-1,1-dimethylcyclopropane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethynyl-1,1-dimethylcyclopropane involves its reactivity towards various chemical reagents. The ethynyl group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under certain conditions. These reactions are often facilitated by the formation of reactive intermediates such as carbenes or radicals .

Comparison with Similar Compounds

2-Ethynyl-1,1-dimethylcyclopropane can be compared with other cyclopropane derivatives, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

CAS No.

21777-88-8

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

2-ethynyl-1,1-dimethylcyclopropane

InChI

InChI=1S/C7H10/c1-4-6-5-7(6,2)3/h1,6H,5H2,2-3H3

InChI Key

PTMQBUOJGOAYDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C#C)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.